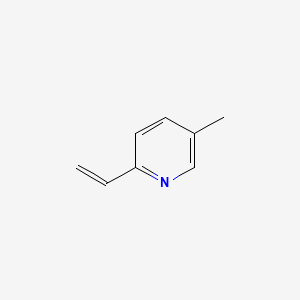

5-Methyl-2-vinylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

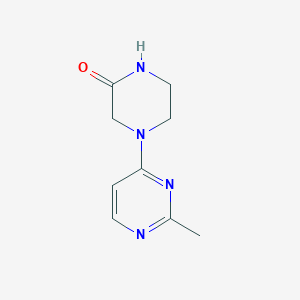

5-Methyl-2-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, characterized by a vinyl group at the 2-position and a methyl group at the 5-position. This compound is a clear to faintly opalescent liquid and is used in various industrial applications, including as a monomer for resins, an oil additive, and a dye acceptor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-vinylpyridine typically involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by the preparation of a phosphorus ylide reagent. The final step involves the reaction of 2-methyl-5-pyridyl formaldehyde with the phosphorus ylide reagent to produce this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is carried out at temperatures between 150-200°C in an autoclave. The conversion is kept relatively low to manage the reaction effectively .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-2-vinylpyridine undergoes various chemical reactions, including:

Neutralization: It neutralizes acids in exothermic reactions to form salts and water.

Polymerization: It can polymerize exothermically, which is a significant reaction in its use as a monomer for resins.

Common Reagents and Conditions:

Acids: Used in neutralization reactions.

Polymerization Inhibitors: Such as tert-butylcatechol, to prevent unwanted polymerization during storage.

Major Products:

Salts: Formed during neutralization reactions.

Polymers: Formed during polymerization reactions, used in various industrial applications.

Applications De Recherche Scientifique

5-Methyl-2-vinylpyridine has several scientific research applications:

Chemistry: Used as a monomer in the synthesis of various polymers, including poly(2-vinylpyridine) and its copolymers.

Biology: Studied for its potential use in drug delivery systems and as a component in pH-responsive membranes.

Medicine: Investigated for its role in enhancing the efficacy of cytostatic drugs in cancer treatment.

Industry: Utilized in the production of resins, oil additives, and as a dye acceptor.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-vinylpyridine involves its ability to undergo polymerization and neutralization reactions. In biological systems, it has been shown to act as an immunomodulator, enhancing the efficacy of cytostatic drugs by promoting increases in survival time in animal models . The molecular targets and pathways involved in these effects are still under investigation.

Comparaison Avec Des Composés Similaires

2-Vinylpyridine: Similar in structure but lacks the methyl group at the 5-position.

4-Vinylpyridine: Another vinylpyridine derivative with the vinyl group at the 4-position, used in similar applications.

Uniqueness: 5-Methyl-2-vinylpyridine is unique due to the presence of both a vinyl group and a methyl group, which influence its reactivity and applications. Its ability to act as an immunomodulator in combination with cytostatic drugs sets it apart from other vinylpyridine derivatives .

Propriétés

IUPAC Name |

2-ethenyl-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2595599.png)

![2-(cyclopentylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2595603.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2595604.png)

![O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate](/img/structure/B2595605.png)

![2-(2-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2595606.png)

![Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2595608.png)

![9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2595611.png)

![1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2595613.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B2595614.png)

![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)